molecular formula C14H20BrNO B14115015 2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide

2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide

Cat. No.: B14115015
M. Wt: 298.22 g/mol
InChI Key: POHHKXZVAUPYPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in structure but with a methoxy group instead of a methyl group.

    4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: Contains an additional chlorine atom.

    Benzamide, N,N-dimethyl-: Lacks the bromine and methyl groups.

Uniqueness

2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the N,N-bis(1-methylethyl) group makes it a valuable intermediate in organic synthesis and research applications .

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-bromo-5-methyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-8-11(5)6-7-13(12)15/h6-10H,1-5H3

InChI Key

POHHKXZVAUPYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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